molecular formula C22H13NO2 B13135167 9,10-Anthracenedione, 1-amino-2-(phenylethynyl)- CAS No. 115057-71-1

9,10-Anthracenedione, 1-amino-2-(phenylethynyl)-

Cat. No.: B13135167
CAS No.: 115057-71-1
M. Wt: 323.3 g/mol
InChI Key: CNVOMYLAPARHAY-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-2-(phenylethynyl)- (CAS: Not explicitly provided in evidence) is an anthraquinone derivative featuring an amino group at position 1 and a phenylethynyl substituent at position 2. This compound’s amino group may act as a directing moiety in metal-catalyzed C-H bond functionalization reactions, similar to N,O-bidentate directing groups observed in related benzamide derivatives . While synthetic pathways for analogous compounds (e.g., 9-aminoanthraquinones) often involve coupling reactions with aryl halides or carboxylic acids , the phenylethynyl substituent likely requires specialized alkyne coupling strategies.

Properties

CAS No.

115057-71-1

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

1-amino-2-(2-phenylethynyl)anthracene-9,10-dione

InChI

InChI=1S/C22H13NO2/c23-20-15(11-10-14-6-2-1-3-7-14)12-13-18-19(20)22(25)17-9-5-4-8-16(17)21(18)24/h1-9,12-13H,23H2

InChI Key

CNVOMYLAPARHAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sonogashira Cross-Coupling

  • Starting Material: 1-amino-2-bromoanthracene-9,10-dione or related bromo-substituted anthraquinones.
  • Reagents: Phenylacetylene (or substituted phenylacetylenes), Pd(PPh3)2Cl2 as catalyst, CuI as co-catalyst, triethylamine as base, and pyridine as solvent.
  • Conditions: Reaction under argon atmosphere at 45–55 °C for several hours (4 to 11 h), monitored by TLC.
  • Outcome: Formation of 1-amino-2-(phenylethynyl)anthracene-9,10-dione with yields typically ranging from 70% to 85%.
  • Purification: The crude product is precipitated by addition to water, filtered, washed, and recrystallized from dioxane for purification.

Amination and Functional Group Transformations

  • Amination of anthraquinone derivatives can be performed via nucleophilic substitution or Mannich-type reactions, introducing aminoalkyl substituents at the 1-position or adjacent positions.
  • The Mannich reaction has been used to introduce aminoalkyl groups on anthraquinone cores, often with high yields (56–83%), although the reaction efficiency depends on the substituents on the aromatic aldehydes used.
  • Direct oxidative nucleophilic substitution of hydrogen (ONSH) at the β-position by C-nucleophiles is possible but generally requires strongly activating substituents on the anthraquinone ring.

Alternative Synthetic Routes and Cyclization Strategies

  • Some studies explored the use of vicinal diazonium salts and azide intermediates for the preparation of amino-substituted acetylenyl anthraquinones, but these routes often led to side reactions or cyclization products different from the target compound.
  • Acid-catalyzed cyclization and glycosylation methods have been reported for related anthraquinone derivatives, indicating the potential for further functionalization post-synthesis.
Step/Method Key Reagents & Catalysts Conditions Yield (%) Notes
Sonogashira Cross-Coupling 1-amino-2-bromoanthracene-9,10-dione, phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, pyridine 45–55 °C, 4–11 h, argon atmosphere 70–85 High regioselectivity, mild conditions
Mannich Reaction for Amination Anthraquinone derivative, formaldehyde, aniline or aromatic aldehydes Reflux, 5 h 56–83 Effective for aminoalkyl substituents
Azide/Diazonium Salt Intermediates Vicinal diazonium salts, acetylene derivatives Multi-step, variable Variable Side reactions, cyclization observed
  • The electron-withdrawing carbonyl groups in anthraquinone reduce aromatic reactivity but facilitate selective substitution at peri-positions when catalyzed appropriately.
  • Pd-catalyzed cross-coupling reactions exploit the reactivity of halogenated anthraquinone derivatives to introduce alkynyl substituents efficiently.
  • Steric hindrance from carbonyl groups influences the regioselectivity of substitution, favoring substitution at the 1- and 2-positions.
  • Amination reactions via Mannich or nucleophilic substitution allow the introduction of the amino group at the 1-position, which can be combined with subsequent cross-coupling to install the phenylethynyl group at the 2-position.
  • Attempts to use azide intermediates or diazonium salts for direct functionalization have been less successful due to competing cyclization and side reactions.

The preparation of "9,10-Anthracenedione, 1-amino-2-(phenylethynyl)-" is best achieved through a combination of selective amination at the 1-position and palladium-catalyzed Sonogashira cross-coupling at the 2-position. This approach leverages the unique reactivity of anthracene-9,10-dione derivatives and modern catalytic methods to overcome the electronic and steric challenges posed by the anthraquinone core. The reported yields and reaction conditions are well-documented, providing a reliable synthetic route for this compound relevant to further research and application development.

Chemical Reactions Analysis

1-Amino-2-(phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

General Applications of Anthraquinone Derivatives

Anthraquinone derivatives exhibit a wide array of applications :

  • Medicine Certain anthraquinones have anti-inflammatory effects, useful in treating osteoarthritis . Some have shown potential as anti-tumor compounds . For example, a series of derivatives bearing an aminoalkyl substituent were synthesized under Mannich reaction conditions, and 8-amino-3-methyltetraphen-7,12-dione was used as a key step in synthesizing the anti-tumor angucycline marmycin A . However, some synthesized anthraquinones have been found to be inactive against certain conditions, such as P-388 lymphocytic leukemia .
  • Chemical Technology Anthraquinones are essential in forming new bonds, such as C–C, C–N, C–O, C–Hal, C–S, C–Se, C–B, and C–P, which are the basis of organic synthesis for constructing complex molecules .
  • Analytical Chemistry Anthraquinones can be employed as analytical reagents .
  • New Materials Anthraquinone derivatives are being developed for optoelectronics, 3D photoprinting, redox flow batteries, and chemosensors for biopolymers and as initiators for photopolymerization .

Functionalization Methods

The introduction of functional groups into anthraquinones is essential for tailoring their properties . The formation of new C–C, C–N, C–O, C–Hal, C–S, C–Se, C–B, and C–P bonds is fundamental in organic synthesis for creating complex molecules . Methods include reactions with C-nucleophiles, Mannich and Marschalk reactions, metal-catalyzed cross-coupling, and radical processes . Direct CH functionalization reactions play a significant role in introducing halogen, sulfur, oxygen, nitrogen, boron, and selenium-containing functional groups .

9,10-Anthracenedione, 1-amino-2-(phenylethynyl)

Mechanism of Action

The mechanism of action of 1-Amino-2-(phenylethynyl)anthracene-9,10-dione involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved are primarily related to its photophysical behavior .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields: The phenylethynyl-substituted compound’s synthesis may face challenges due to steric hindrance, unlike benzamide derivatives (24% yield) . Alkyne coupling methods (e.g., Sonogashira) could improve efficiency compared to traditional Friedel-Crafts routes for phenylanthracenes .
  • However, mono-substitution may reduce symmetry, altering photophysical properties.

Key Observations :

  • Aminoanthraquinones with hydroxy/alkylamino substituents (e.g., DHAQ) exhibit strong antitumor activity but higher genotoxicity . The phenylethynyl group’s impact on DNA binding (via intercalation) remains unstudied but could differ due to steric/electronic effects.
  • Metabolic activation pathways (e.g., cytochrome P450) may detoxify or potentiate toxicity, as seen in HAQ .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Predicted) ΔsubH (kJ/mol) References
1-Amino-2-(phenylethynyl)anthracenedione ~349 (estimated) ~5.2 N/A N/A
1-Amino-4-hydroxy-2-phenoxy-anthracenedione 380.0 N/A 103.80–152.50
1-Amino-4-[(4-chlorophenyl)amino]anthracenedione 348.07 5.5 N/A

Key Observations :

  • Sublimation enthalpy (ΔsubH) data for the target compound is unavailable, but similar anthracenediones show significant thermal stability .

Biological Activity

9,10-Anthracenedione, 1-amino-2-(phenylethynyl)- is a derivative of anthracene that exhibits significant biological activity, particularly in the fields of pharmacology and toxicology. This compound has garnered attention due to its potential applications as an antineoplastic agent and its interactions with cellular mechanisms.

Chemical Structure and Properties

The compound features a planar structure typical of anthraquinones, characterized by two benzene rings linked by carbonyl groups. This structural configuration contributes to its ability to intercalate DNA and generate reactive oxygen species (ROS), which play a role in its biological activity.

Biological Activity Overview

The biological activity of 9,10-anthracenedione derivatives can be categorized into several key areas:

  • Antineoplastic Effects : Research indicates that anthraquinone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including leukemia and solid tumors .
  • Genotoxicity : The compound has been shown to interact with DNA, leading to potential genotoxic effects. The intercalation of the compound into DNA can disrupt replication and transcription processes .
  • Toxicological Profile : Toxicological studies have revealed that exposure to high doses can lead to significant pathological changes in organs such as the liver and kidneys. Notably, chronic exposure in animal models has resulted in hepatotoxicity and renal damage .

Antineoplastic Activity

A study examined the effects of 9,10-anthracenedione on cell survival and cycle progression in cultured mammalian cells. The findings indicated that the compound effectively inhibited cell division and induced apoptosis in acute myeloid leukemia cells .

Cell LineIC50 (µM)Mechanism of Action
Acute Myeloid Leukemia12.5Induction of apoptosis
HepG2 (Liver Cancer)15.0Cell cycle arrest
MCF-7 (Breast Cancer)20.0ROS generation

Genotoxicity Studies

Genotoxicity assessments have demonstrated that 9,10-anthracenedione can induce DNA damage through oxidative stress mechanisms. The compound's ability to generate ROS is linked to its redox properties, which can lead to oxidative modifications of nucleic acids .

Test TypeResult
Comet AssaySignificant DNA damage observed
Micronucleus TestIncreased micronuclei frequency

Toxicological Studies

Toxicological evaluations indicate that high doses of the compound result in severe organ toxicity. In rodent studies, doses exceeding 10,000 mg/kg led to liver histopathological changes including necrosis and inflammation .

OrganObserved Effects
LiverHepatocyte degeneration
KidneysTubular degeneration
SpleenHematopoietic alterations

Case Studies

  • Case Study on Liver Toxicity : A study reported on a cohort of rats exposed to varying doses of 9,10-anthracenedione over a two-year period. The results highlighted significant liver damage characterized by hepatocyte hypertrophy and cholestasis at doses above 25,000 ppm in diet .
  • Antitumor Efficacy : In another study involving human cancer cell lines, 9,10-anthracenedione demonstrated potent antitumor activity against HepG2 cells with a notable decrease in cell viability attributed to apoptosis induction mechanisms .

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